3-Isopropyl-4-(methoxymethoxy)benzoic acid

Description

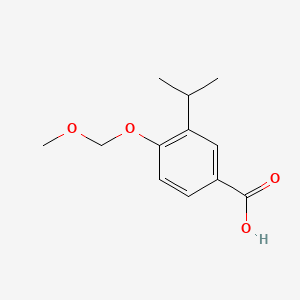

3-Isopropyl-4-(methoxymethoxy)benzoic acid is a substituted benzoic acid derivative featuring an isopropyl group at the 3-position and a methoxymethoxy (-OCH₂OCH₃) group at the 4-position of the aromatic ring. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatility in chemical modifications and biological activity . The methoxymethoxy group, a bulkier and more lipophilic substituent compared to simple methoxy or hydroxyl groups, likely enhances solubility in organic phases and influences intermolecular interactions, such as hydrogen bonding and steric effects .

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

4-(methoxymethoxy)-3-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C12H16O4/c1-8(2)10-6-9(12(13)14)4-5-11(10)16-7-15-3/h4-6,8H,7H2,1-3H3,(H,13,14) |

InChI Key |

IDOUIYUSSYAORP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)O)OCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-(methoxymethoxy)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-hydroxybenzoic acid.

Methoxymethylation: The hydroxyl group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base such as sodium hydride.

Isopropylation: The protected intermediate undergoes Friedel-Crafts alkylation with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the isopropyl group.

Deprotection: Finally, the methoxymethoxy protecting group is removed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-4-(methoxymethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The isopropyl group can be oxidized to form a carboxylic acid group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 3-Isopropyl-4-carboxybenzoic acid.

Reduction: 3-Isopropyl-4-(methoxymethoxy)benzyl alcohol.

Substitution: 3-Isopropyl-4-(substituted methoxy)benzoic acid derivatives.

Scientific Research Applications

3-Isopropyl-4-(methoxymethoxy)benzoic acid (C12H16O4) is a chemical compound with potential applications in scientific research, particularly in the development of pharmaceuticals .

Anti-malarial Research

- PfCLK3 Inhibitors: this compound is used in the development of potent PfCLK3 inhibitors for antimalarial drugs . It is related to TCMDC-135051, a compound identified as a promising starting point for creating new antimalarials that target PfCLK3 .

- Structure-Activity Relationship (SAR) Studies: Derivatives and analogues of this compound are synthesized and tested to explore the structure-activity relationships (SAR) of antimalarial compounds . The position of isopropyl and carboxylic acid substituents on ring B were found to be essential for binding to its cellular target .

- In Vitro and In Vivo Activity: Researchers synthesize analogues of this compound to test their in vitro and in vivo activity against parasites . For example, replacing the methoxy group with hydrogen on ring A retained activity in vitro and in parasites .

Other Potential Applications

- Heat Shock Protein Inhibitors: Carboxylic acid derivatives like this compound can be used in the design and synthesis of fungal-selective resorcylate aminopyrazole heat shock protein inhibitors .

- Benzoic Acid Derivatives: Benzoic acid derivatives, in general, are used in various fields such as food, personal care products, and pharmaceuticals . They are also used as anticancer and influenza neuraminidase inhibitors, and in the treatment of fungal diseases because they prevent the formation of yeast and bacteria .

- Nonlinear Optical Materials: Certain benzoic acid derivatives have properties that make them candidates for nonlinear optical materials .

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent position and type critically affect the acidity, solubility, and reactivity of benzoic acid derivatives. Key comparisons include:

- Acidity (pKa): The electron-donating methoxymethoxy group at the 4-position may slightly increase pKa compared to 4-isopropoxy analogs (e.g., 4.68 for 4-(isopropoxy)benzoic acid), as bulky substituents can disrupt resonance stabilization of the deprotonated form .

Extraction and Solubility Behavior

- In emulsion liquid membrane systems, benzoic acid derivatives with higher lipophilicity (e.g., benzoic acid vs. acetic acid) exhibit faster extraction rates due to favorable distribution coefficients (m) . The methoxymethoxy group in this compound is expected to enhance its solubility in hydrophobic phases, accelerating extraction compared to polar analogs like 4-hydroxybenzoic acid .

- However, steric hindrance from the isopropyl group may slightly reduce diffusivity compared to unsubstituted benzoic acid, as seen in the mobility order: benzoic acid > acetic acid > phenol .

Biological Activity

3-Isopropyl-4-(methoxymethoxy)benzoic acid (C12H16O4) is a compound that has garnered interest in various biological studies due to its potential therapeutic properties. This article presents a detailed overview of its biological activity, including its mechanisms, efficacy in different assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzoic acid core with an isopropyl group and a methoxymethoxy substituent. Its molecular structure can be represented as follows:

- Molecular Formula : C12H16O4

- Molecular Weight : 224.25 g/mol

Biological Activities

The compound exhibits a range of biological activities, which can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that derivatives of benzoic acid, including this compound, may possess anticancer properties. The mechanisms through which these compounds exert their effects often involve the modulation of cellular pathways that regulate apoptosis and proliferation.

- Case Study : A study evaluated various benzoic acid derivatives for their anticancer activity against human breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against tumor growth .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research shows that certain benzoic acid derivatives can inhibit bacterial growth and biofilm formation, making them potential candidates for treating infections caused by resistant strains.

- Findings : A study highlighted the anti-biofilm activity of benzoic acid derivatives against Pseudomonas aeruginosa, suggesting that this compound may exhibit similar properties .

3. Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds similar to this compound can interact with specific enzymes, potentially disrupting metabolic pathways in pathogens.

- Example : Research on laccase inhibition demonstrated that certain hydrazide derivatives could effectively inhibit enzyme activity, indicating that modifications to the benzoic acid structure could enhance inhibitory potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activities of compounds like this compound. Variations in substituents can significantly affect the compound's efficacy.

| Substituent | Effect on Activity |

|---|---|

| Isopropyl Group | Enhances lipophilicity |

| Methoxymethoxy Group | Potentially increases solubility and bioavailability |

Research Findings

Recent studies have focused on synthesizing analogs of this compound to evaluate their biological activities further. The following table summarizes key findings from various research efforts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.